2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile
Overview
Description
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile is a chiral compound featuring two oxazoline rings and a benzyl group
Preparation Methods
The synthesis of 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile typically involves the reaction of benzylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline rings. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, potentially using continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazoline derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenating agents like bromine or chlorine can introduce halogen atoms.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and controlled temperatures ranging from -10°C to 100°C. Major products formed from these reactions include various substituted oxazolines and benzyl derivatives.
Scientific Research Applications
2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the synthesis of advanced materials, such as polymers with specific chiral properties.
Mechanism of Action
The mechanism by which 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile exerts its effects involves its ability to act as a chiral ligand. It can coordinate with metal ions, forming complexes that facilitate various catalytic processes. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often relate to the stabilization of transition states in chemical reactions.
Comparison with Similar Compounds
Similar compounds to 2,2-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)acetonitrile include other chiral oxazolines and benzyl derivatives. For example:
2,2-Bis(4,5-dihydrooxazol-2-yl)acetonitrile: Lacks the benzyl group, making it less effective in certain catalytic applications.
2,2-Bis((S)-4-methyl-4,5-dihydrooxazol-2-yl)acetonitrile: Features a methyl group instead of a benzyl group, which can alter its steric and electronic properties.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the benzyl group, which enhances its utility in asymmetric synthesis and other applications.
Properties
IUPAC Name |
2,2-bis[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c23-13-20(21-24-18(14-26-21)11-16-7-3-1-4-8-16)22-25-19(15-27-22)12-17-9-5-2-6-10-17/h1-10,18-20H,11-12,14-15H2/t18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGXKQXAYVQIKY-OALUTQOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C(C#N)C2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C(C#N)C2=N[C@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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